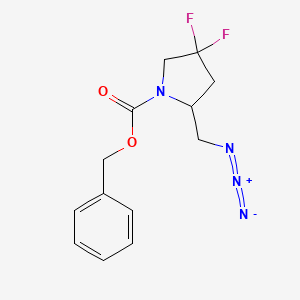
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azidomethyl group, a difluoropyrrolidine ring, and a benzyl ester moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azidomethyl group, which can be introduced via azidonation reactions. For example, bis(2,4-dichlorophenyl) phosphate can mediate the one-pot preparation of alkyl azides from alkanols in the presence of 4-(dimethylamino)pyridine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azidomethyl group can be reduced to a primary amine using reagents like trimethylphosphine and water via the Staudinger reduction.
Cycloaddition Reactions: The azidomethyl group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Trimethylphosphine and Water: Used for the Staudinger reduction to convert the azidomethyl group to a primary amine.
Copper(I) Catalysts: Used in CuAAC reactions to form triazoles.
Major Products Formed
Primary Amines: Formed from the reduction of the azidomethyl group.
Triazoles: Formed from CuAAC reactions.
Scientific Research Applications
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate depends on the specific reactions it undergoes. For example:
Comparison with Similar Compounds
Similar Compounds
Benzyl Azide: Similar in structure but lacks the difluoropyrrolidine ring.
4,4-Difluoropyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the combination of its azidomethyl group, difluoropyrrolidine ring, and benzyl ester moiety. This combination provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H14F2N4O2 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
benzyl 2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14F2N4O2/c14-13(15)6-11(7-17-18-16)19(9-13)12(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
MCKLFUYKCCGFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















